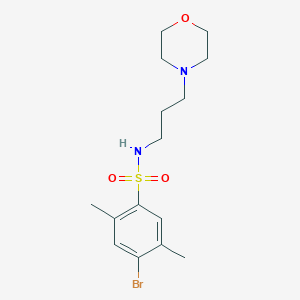
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, also known as BDBES, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in various types of cancer cells. The inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells, making BDBES a promising candidate for cancer therapy.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide can be achieved by the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(3-morpholinopropyl)amine.
Starting Materials
4-bromo-2,5-dimethylbenzenesulfonyl chloride, N-(3-morpholinopropyl)amine
Reaction
To a solution of 4-bromo-2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, add N-(3-morpholinopropyl)amine dropwise at 0°C., Stir the reaction mixture at room temperature for 24 hours., After completion of the reaction, filter the precipitated solid and wash with cold dichloromethane., Dry the product under vacuum to obtain 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide as a white solid.
作用机制
The mechanism of action of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide involves the inhibition of CA IX, which is a transmembrane protein that is overexpressed in various types of cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, which is necessary for their survival and growth. By inhibiting CA IX, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide disrupts the pH regulation of cancer cells, leading to their death.
生化和生理效应
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of various genes involved in cancer cell growth and metastasis, such as matrix metalloproteinases and vascular endothelial growth factor. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to reduce the formation of new blood vessels, which is necessary for the growth and metastasis of cancer cells.
实验室实验的优点和局限性
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of CA IX, making it a valuable tool for studying the role of CA IX in cancer cell growth and metastasis. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells. These limitations must be taken into account when designing experiments using 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide.
未来方向
There are several future directions for research on 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CA IX, which could improve the effectiveness of cancer therapy. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer effects of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, which could lead to the development of new cancer therapies. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide could be used in combination with other cancer therapies to improve their effectiveness and reduce their side effects.
科学研究应用
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and renal cell carcinoma. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
4-bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFDJRHSWOUDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

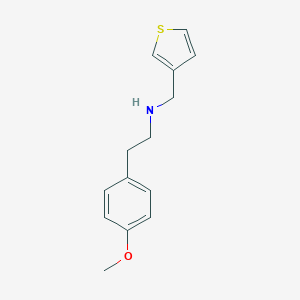
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
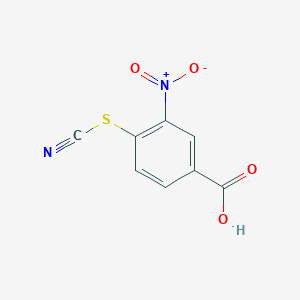
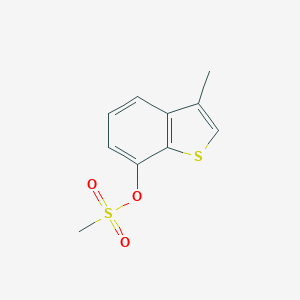
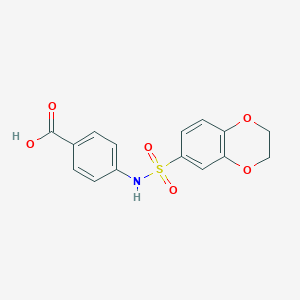
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
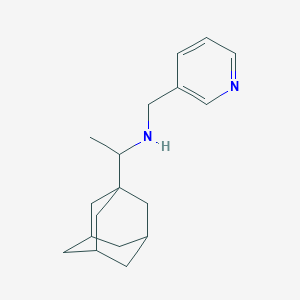
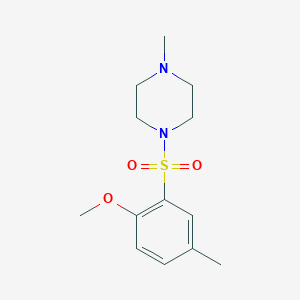
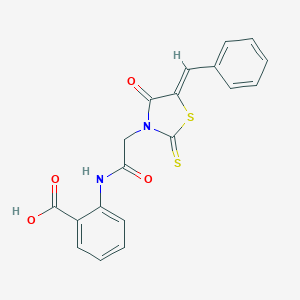
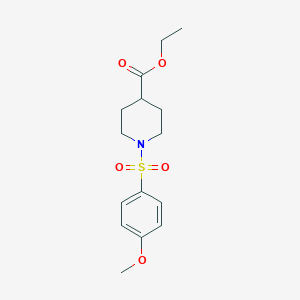
amine](/img/structure/B511356.png)
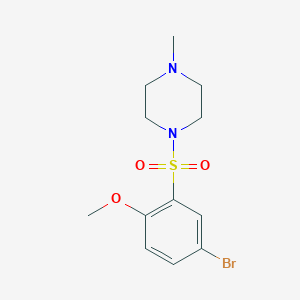
amine](/img/structure/B511365.png)